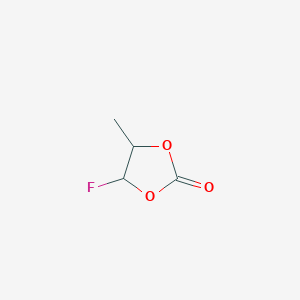
4-Fluoro-5-methyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable solid electrolyte interphase (SEI) layer .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methyl-1,3-dioxolan-2-one can be synthesized through the direct fluorination of propylene carbonate. . The reaction conditions typically include the use of a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of fluoroacetic acid with carbon dioxide. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Fluoro-5-methyl-1,3-dioxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is widely used in the production of lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable SEI layer
Mechanism of Action
The mechanism by which 4-Fluoro-5-methyl-1,3-dioxolan-2-one exerts its effects involves the formation of a stable SEI layer on the anode of lithium-ion batteries. This layer prevents the decomposition of the electrolyte and increases the efficiency of the charge and discharge cycles. The molecular targets and pathways involved include the interaction of the compound with the anode material and the formation of a passivation layer that enhances the battery’s performance and safety .
Comparison with Similar Compounds
Similar Compounds
Fluoroethylene carbonate: Similar in structure and function, used as an electrolyte additive in lithium-ion batteries.
Propylene carbonate: Another carbonate compound used in battery electrolytes, but without the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-1,3-dioxolan-2-one is unique due to its ability to form a stable SEI layer, which significantly enhances the performance and safety of lithium-ion batteries. Its resistance to hydrolysis and stability under various conditions make it a preferred choice for use in high-performance battery applications .
Properties
CAS No. |
114435-06-2 |
|---|---|
Molecular Formula |
C4H5FO3 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
InChI Key |
LECKFEZRJJNBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


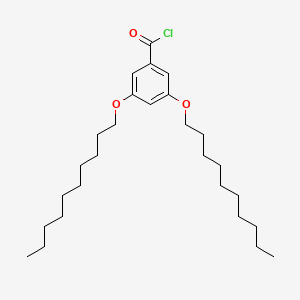
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
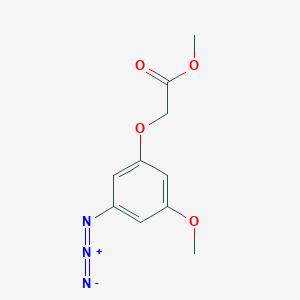


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
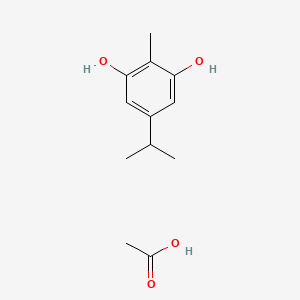
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
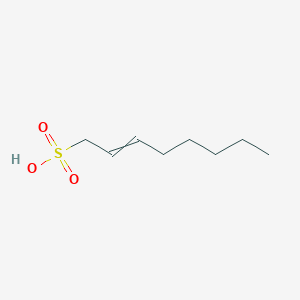

![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
